N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide
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Overview
Description
“N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide” is a chemical compound that is used for scientific research . It is also known by the registry number ZINC000016953680 .
Molecular Structure Analysis
The molecular formula of this compound is C21H19FN2O4S2 . The structure includes a tetrahydroquinoline ring sulfonated with a 4-fluorobenzenesulfonyl group and a benzenesulfonamide group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 446.52 . It has a logP value of 3.5211, a logD value of 3.4822, and a logSw value of -3.893 . It has 8 hydrogen bond acceptors and 1 hydrogen bond donor .Scientific Research Applications
Antitumor Activity
- Synthesis : Compound 7c is a novel benzenesulfonamide-1,2,3-triazole hybrid synthesized from 4-fluorobenzenesulfonyl chloride, prop-2-yn-1-amine, and 1-(azidomethyl)-3-phenoxybenzene .
- In Vitro Antiproliferation : Compound 7c potently inhibits cell proliferation in ovarian cancer cells (OVCAR-8) with an IC50 value of 0.54 μM .
- Migration and Invasion : It also suppresses migration and invasion of OVCAR-8 cells in a concentration-dependent and time-dependent manner .
- Wnt/β-catenin/GSK3β Pathway : Compound 7c affects the Wnt signaling pathway, which plays a crucial role in cancer progression .
- In Vivo Efficacy : In animal studies, compound 7c significantly inhibits tumor growth without causing obvious toxicity .
Carbonic Anhydrase IX (CAIX) Inhibition
Another avenue of interest is the inhibition of carbonic anhydrase IX (CAIX), an enzyme implicated in tumor progression. Although specific data on compound 7c’s CAIX inhibition are not available, benzenesulfonamides have been investigated as CAIX inhibitors .
Anti-GBM (Glomerular Basement Membrane) Activity
While not directly studied for compound 7c, benzenesulfonamide analogs have demonstrated anti-GBM activity. Further research could explore this potential application .
Mechanism of Action
Target of Action
It’s known that this compound is a fluorinating agent , which suggests that it likely interacts with various organic molecules to introduce fluorine atoms.
Mode of Action
As a fluorinating agent, N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide introduces fluorine into neutral organic molecules . It can also fluorinate nucleophilic substrates such as reactive organometallic species and malonate anions .
properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4S2/c22-17-8-11-20(12-9-17)30(27,28)24-14-4-5-16-15-18(10-13-21(16)24)23-29(25,26)19-6-2-1-3-7-19/h1-3,6-13,15,23H,4-5,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRSDDYSWHNDNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide |
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